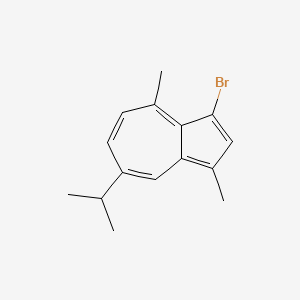![molecular formula C26H36OS B14375095 S-Octyl 4'-pentyl[1,1'-biphenyl]-4-carbothioate CAS No. 90336-55-3](/img/structure/B14375095.png)
S-Octyl 4'-pentyl[1,1'-biphenyl]-4-carbothioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-Octyl 4’-pentyl[1,1’-biphenyl]-4-carbothioate is an organic compound with the molecular formula C26H36OS It is a derivative of biphenyl, where the biphenyl core is substituted with an octyl group and a pentyl group, along with a carbothioate functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of S-Octyl 4’-pentyl[1,1’-biphenyl]-4-carbothioate typically involves the esterification of 4’-pentyl[1,1’-biphenyl]-4-carbothioic acid with octanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
On an industrial scale, the production of S-Octyl 4’-pentyl[1,1’-biphenyl]-4-carbothioate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the consistent quality of the compound.
Análisis De Reacciones Químicas
Types of Reactions
S-Octyl 4’-pentyl[1,1’-biphenyl]-4-carbothioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the carbothioate group to a thiol or sulfide using reducing agents like lithium aluminum hydride.
Substitution: The biphenyl core can undergo electrophilic aromatic substitution reactions, where substituents such as halogens or nitro groups can be introduced using reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent, room temperature.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent, reflux conditions.
Substitution: Bromine, nitric acid, sulfuric acid as catalyst, controlled temperature.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, sulfides.
Substitution: Halogenated biphenyls, nitro-substituted biphenyls.
Aplicaciones Científicas De Investigación
S-Octyl 4’-pentyl[1,1’-biphenyl]-4-carbothioate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties. Studies have shown that derivatives of biphenyl compounds can interact with biological targets, making them useful in drug discovery.
Medicine: Explored for its potential use in pharmaceuticals, particularly in the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including liquid crystals and polymers.
Mecanismo De Acción
The mechanism by which S-Octyl 4’-pentyl[1,1’-biphenyl]-4-carbothioate exerts its effects depends on its interaction with molecular targets. The carbothioate group can interact with nucleophiles, leading to the formation of covalent bonds with biological molecules. This interaction can modulate the activity of enzymes or receptors, influencing various biochemical pathways. The biphenyl core provides structural rigidity, enhancing the compound’s binding affinity to its targets .
Comparación Con Compuestos Similares
Similar Compounds
4-Octyl-4-biphenylcarbonitrile: A liquid crystal compound with similar structural features but different functional groups.
4’-Pentyl-4-biphenylcarbonitrile: Another biphenyl derivative used in liquid crystal applications.
4’-Pentyl[1,1’-biphenyl]-4-carboxylic acid: A carboxylic acid derivative of biphenyl with different chemical properties.
Uniqueness
S-Octyl 4’-pentyl[1,1’-biphenyl]-4-carbothioate is unique due to the presence of the carbothioate functional group, which imparts distinct chemical reactivity and potential biological activity. Its combination of octyl and pentyl substituents on the biphenyl core further enhances its versatility in various applications.
Propiedades
Número CAS |
90336-55-3 |
|---|---|
Fórmula molecular |
C26H36OS |
Peso molecular |
396.6 g/mol |
Nombre IUPAC |
S-octyl 4-(4-pentylphenyl)benzenecarbothioate |
InChI |
InChI=1S/C26H36OS/c1-3-5-7-8-9-11-21-28-26(27)25-19-17-24(18-20-25)23-15-13-22(14-16-23)12-10-6-4-2/h13-20H,3-12,21H2,1-2H3 |
Clave InChI |
VPVVKKVHGRBKKH-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCSC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)CCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



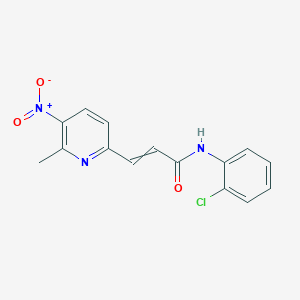
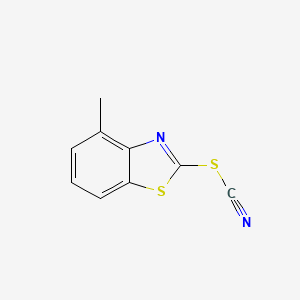


![2-[(2-Methyl-1,2,3,4-tetrahydroisoquinolin-4-yl)methyl]phenol](/img/structure/B14375064.png)
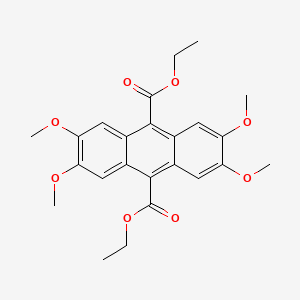
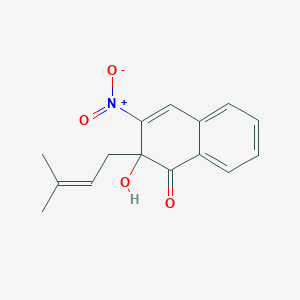

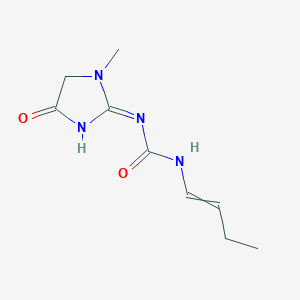
![3-[2-(Trifluoromethyl)benzamido]phenyl hydrogen sulfate](/img/structure/B14375091.png)
![3-[(Dimethylsulfamoyl)amino]-N-(4-methoxyphenyl)benzamide](/img/structure/B14375096.png)
![3-[(4-Methylphenyl)methyl]pentane-2,4-dione](/img/structure/B14375097.png)
